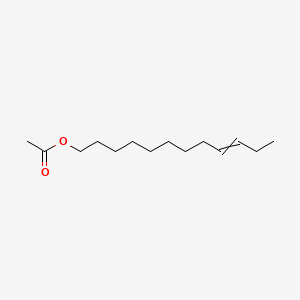![molecular formula C17H23N3O2 B12446739 2-(1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B12446739.png)
2-(1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide is a synthetic organic compound that features an indole ring and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide typically involves the reaction of an indole derivative with a morpholine derivative under specific conditions. One common method involves the use of a base-promoted reaction where the indole derivative is reacted with a morpholine derivative in the presence of a suitable base . The reaction conditions often include a solvent such as dimethylformamide (DMF) and a temperature range of 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of nitro or halogenated indole derivatives.
Scientific Research Applications
2-(1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The morpholine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetamide: Similar structure but lacks the morpholine moiety.
N-(3-(morpholin-4-yl)propyl)acetamide: Similar structure but lacks the indole ring.
Uniqueness
2-(1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide is unique due to the presence of both the indole ring and the morpholine moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H23N3O2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-indol-1-yl-N-(3-morpholin-4-ylpropyl)acetamide |
InChI |
InChI=1S/C17H23N3O2/c21-17(18-7-3-8-19-10-12-22-13-11-19)14-20-9-6-15-4-1-2-5-16(15)20/h1-2,4-6,9H,3,7-8,10-14H2,(H,18,21) |
InChI Key |
BZCSCCOUUOITRW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)CN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({4-[3-(butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxy-N-methylbenzamide](/img/structure/B12446665.png)
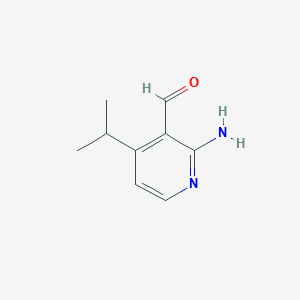

![Tert-butyl 4,10-diazatricyclo[5.2.1.02,6]decane-4-carboxylate;hydrochloride](/img/structure/B12446676.png)
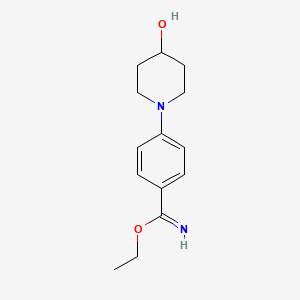
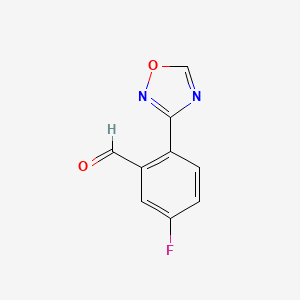
![2-(7-Chlorodifluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12446708.png)
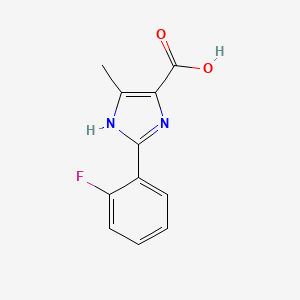
![3-[(2-Chlorophenyl)methyl]piperidine](/img/structure/B12446716.png)
![1-(1-{[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-chlorophenyl]amino}-4,4-dimethyl-1,3-dioxopentan-2-yl)-N-[4-(2-formylhydrazinyl)phenyl]-1H-benzotriazole-4-carboxamide](/img/structure/B12446718.png)
![N-[(5-methylfuran-2-yl)methyl]adamantane-1-carboxamide](/img/structure/B12446732.png)
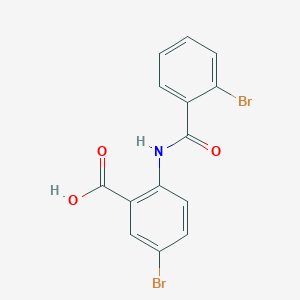
![1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine](/img/structure/B12446751.png)
